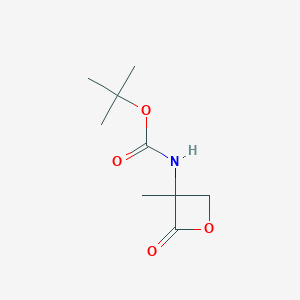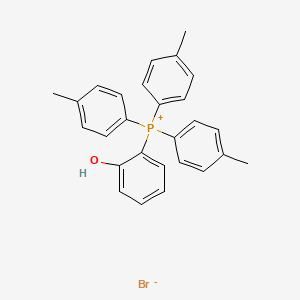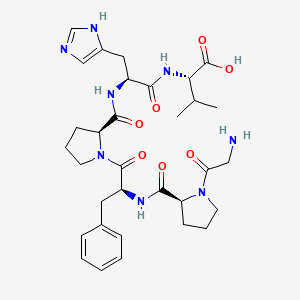
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of benzazocines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzazocine ring system fused with a phenyl group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone typically involves the following steps:
Formation of the Benzazocine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzazocine ring is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:
Catalyst Selection: Using more efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzazocine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of benzazocine ketones or carboxylic acids.
Reduction: Formation of benzazocine alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted benzazocine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of (3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: The compound may bind to specific receptors in the body, such as opioid receptors, to exert its effects.
Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in biochemical pathways.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzazocine Derivatives: Compounds with similar benzazocine ring structures but different substituents.
Phenyl-Substituted Compounds: Molecules with a phenyl group attached to different core structures.
Uniqueness
(3,6-Dihydro-1-benzazocin-1(2H)-yl)(phenyl)methanone is unique due to its specific combination of a benzazocine ring and a phenyl group. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
848171-92-6 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
3,6-dihydro-2H-1-benzazocin-1-yl(phenyl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(16-11-3-1-4-12-16)19-14-8-2-5-9-15-10-6-7-13-17(15)19/h1-7,10-13H,8-9,14H2 |
InChI-Schlüssel |
DBNXMFCTSINWDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C2CC=C1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)

![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)



![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)

